Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate

Description

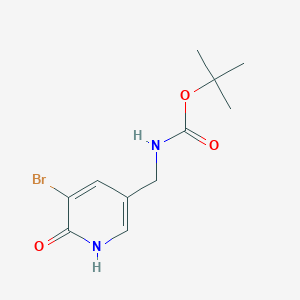

Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate is a brominated pyridine derivative featuring a hydroxymethyl substituent at the 3-position, a hydroxyl group at the 6-position, and a tert-butyl carbamate protective group. Its structure combines bromine (a halogen with electron-withdrawing properties) and hydroxyl groups (hydrogen-bond donors), which influence its reactivity, solubility, and interactions in biological systems .

Properties

IUPAC Name |

tert-butyl N-[(5-bromo-6-oxo-1H-pyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-7-4-8(12)9(15)13-5-7/h4-5H,6H2,1-3H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMNUTFZOISVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridinyl Carbamate Core

A common approach involves the reaction of 5-bromo-6-hydroxypyridin-3-ylmethanol or its corresponding amine derivative with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium bicarbonate) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane at low temperatures (0–5 °C) to minimize side reactions and maximize yield.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 5-bromo-6-hydroxypyridin-3-ylmethanol + tert-butyl chloroformate + triethylamine | Carbamate formation under anhydrous conditions, low temperature | 75–85 |

| 2 | Purification by silica gel column chromatography (hexane/ethyl acetate gradient) | Removal of impurities and isolation of pure carbamate | — |

This method ensures selective carbamate formation on the hydroxymethyl group while preserving the bromine and hydroxyl functionalities.

Palladium-Catalyzed Cross-Coupling for Functional Group Introduction

For derivatives requiring introduction of the bromine substituent, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling have been employed on pyridine scaffolds. These reactions use boronic acid derivatives and palladium catalysts with bulky ligands (e.g., BINAP) to overcome steric hindrance from the tert-butyl carbamate group.

| Catalyst System | Substrate | Conditions | Outcome |

|---|---|---|---|

| Pd/BINAP | Pyridinyl carbamate precursor | Reflux in toluene or CPME, base (K3PO4), inert atmosphere | Efficient bromination or arylation with high regioselectivity |

This approach allows late-stage functionalization, enabling structural diversification of the compound.

Protection of Hydroxyl Groups During Synthesis

To prevent side reactions involving the hydroxyl group at position 6, protection strategies such as silyl ether formation (e.g., tert-butyldimethylsilyl chloride, TBSCl) are used. The hydroxyl group is protected prior to carbamate formation or cross-coupling and deprotected afterward.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Hydroxyl protection | TBSCl + triethylamine in dichloromethane | 0 °C to room temperature, 12 h | Protect hydroxyl group to prevent unwanted reactions |

| Deprotection | Tetrabutylammonium fluoride (TBAF) or acidic hydrolysis | Room temperature | Restore free hydroxyl group |

This stepwise protection/deprotection enhances synthetic control and product purity.

Mechanistic Insights and Reaction Optimization

- Steric and electronic effects of the tert-butyl carbamate influence reactivity, requiring careful choice of catalysts and ligands in coupling reactions.

- Kinetic monitoring via in-situ IR or LC-MS enables optimization of reaction times and identification of intermediates.

- Base selection (e.g., triethylamine, sodium bicarbonate) is critical to neutralize acidic by-products and drive carbamate formation efficiently.

- Temperature control (0–5 °C) minimizes side reactions such as over-carbamation or hydrolysis.

Analytical and Purification Techniques

- NMR Spectroscopy (¹H, ¹³C, 2D COSY, HSQC) confirms structural integrity and substitution patterns.

- Mass Spectrometry (ESI-MS, MALDI-TOF) verifies molecular weight and isotopic distribution.

- HPLC-DAD/MS with C18 columns and acetonitrile/water gradients ensures purity assessment with limits of detection ≤0.1%.

- Elemental analysis confirms composition within ±0.4% of theoretical values.

- Recrystallization from ethanol/water or chromatographic purification achieves high purity (>95%).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbamate formation | 5-bromo-6-hydroxypyridin-3-ylmethanol, tert-butyl chloroformate, triethylamine | Anhydrous THF, 0–5 °C | High selectivity, good yield | Requires moisture control |

| Pd-catalyzed coupling | Pd/BINAP, boronic acids, base | Reflux, inert atmosphere | Enables functional group diversification | Sensitive to sterics |

| Hydroxyl protection | TBSCl, triethylamine | 0 °C to RT, 12 h | Prevents side reactions | Additional steps required |

| Purification | Silica gel chromatography, recrystallization | Hexane/ethyl acetate or ethanol/water | High purity (>95%) | Time-consuming |

Research Findings and Industrial Relevance

- Industrial scale-up employs continuous flow reactors for enhanced control over reaction parameters and scalability.

- Green chemistry principles suggest replacing traditional solvents like toluene with cyclopentyl methyl ether (CPME) and recycling catalysts immobilized on magnetic nanoparticles to reduce waste.

- Mechanistic studies using isotope labeling and computational modeling (DFT) guide regioselectivity and reaction optimization.

- Stability studies indicate thermal decomposition above 150 °C and sensitivity to acidic hydrolysis, informing storage and handling protocols.

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups could play a role in binding to these targets, while the carbamate group may influence the compound’s stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Biological Activity

Tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

IUPAC Name: tert-butyl N-[(5-bromo-6-hydroxy-1H-pyridin-3-yl)methyl]carbamate

Molecular Formula: C₁₁H₁₅BrN₂O₃

Molecular Weight: 303.16 g/mol

CAS Number: 2231674-16-9

The compound features a tert-butyl carbamate group attached to a brominated hydroxypyridine ring, which is essential for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Bromination: Introduction of a bromine atom to the pyridine ring.

- Hydroxylation: Addition of a hydroxyl group to the pyridine ring.

- Carbamoylation: Formation of the carbamate group by reacting the hydroxylated bromopyridine with tert-butyl carbamate under specific conditions.

These reactions are optimized for yield and purity, often utilizing solvents such as N,N-dimethylformamide (DMF) and catalysts to enhance reaction efficiency .

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine and hydroxyl groups may facilitate binding to these targets, while the carbamate moiety could influence the compound's solubility and stability within biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies. The mechanism may involve inducing apoptosis or disrupting cell cycle progression in tumor cells .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl ((5-bromo-6-hydroxypyridin-3-yl)methyl)carbamate?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Step 1 : Bromination and hydroxylation of the pyridine precursor under controlled conditions to achieve regioselectivity at the 5- and 6-positions.

- Step 2 : Introduction of the carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis .

- Key Considerations : Protect the hydroxyl group during synthesis to avoid side reactions. Post-synthesis deprotection under mild acidic conditions (e.g., HCl in dioxane) ensures structural integrity .

Q. How can the structure of this compound be confirmed analytically?

- NMR Spectroscopy : H and C NMR are critical for confirming the tert-butyl group (δ ~1.4 ppm for H), bromine substituents (deshielded aromatic protons), and carbamate linkage (C=O at ~155 ppm in C) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z: 323.57 for [M+H]) and fragmentation patterns consistent with the bromine isotope signature .

- IR Spectroscopy : Detects O-H stretches (~3200-3500 cm) from the hydroxyl group and C=O stretches (~1700 cm) from the carbamate .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal Stability : Stable at room temperature for short-term storage but degrades above 60°C. Long-term storage at 2–8°C in sealed, desiccated containers is recommended .

- Light Sensitivity : The bromine substituent increases susceptibility to photodegradation; store in amber glassware under inert gas (e.g., N) .

- Hydrolytic Stability : The carbamate group is prone to hydrolysis in acidic/basic conditions. Monitor pH during experimental workflows (neutral buffers preferred) .

Advanced Research Questions

Q. How do halogen substituents (Br, OH) influence reactivity in cross-coupling reactions?

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling arylation at the 5-position. Use Pd(PPh) as a catalyst with arylboronic acids in THF/HO at 80°C .

- Hydroxyl Group : Participates in hydrogen bonding, which can stabilize transition states in nucleophilic substitutions. Protect as a silyl ether (e.g., TBSCl) to prevent unwanted side reactions .

- Data Contradiction Note : Conflicting reports on reaction yields may arise from varying steric effects of the tert-butyl group. Optimize catalyst loading (5–10 mol%) and reaction time (12–24 hrs) .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Enzyme Assays : Use standardized inhibition assays (e.g., fluorescence-based kinetics) to compare IC values. The hydroxyl group enhances binding to serine hydrolases via H-bonding, but batch-to-batch purity variations (>95% required) can skew results .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the carbamate group and enzyme active sites. Validate with mutagenesis studies to resolve discrepancies in reported binding affinities .

Q. How can regioselectivity challenges in derivative synthesis be addressed?

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the hydroxyl group, directing functionalization to the 4-position of the pyridine ring .

- Protection/Deprotection Strategies : Temporarily convert the hydroxyl group to a triflate for Pd-catalyzed cross-coupling, followed by mild hydrolysis to restore the original functionality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.